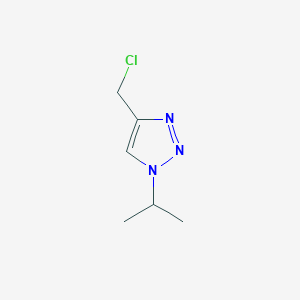
4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole (CMTPT) is an organic compound that has been the subject of much scientific research in recent years. It is a heterocyclic compound, meaning it contains a ring of at least two different elements, and is composed of a nitrogen, carbon, and chlorine atom. CMTPT is a derivative of triazole, which is a five-membered ring heterocycle containing three nitrogen atoms and two carbon atoms. It is a versatile compound with a variety of applications in the laboratory and in scientific research.
Applications De Recherche Scientifique
Synthesis and Antifungal Properties
One of the notable applications of 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole derivatives is in the synthesis of compounds with significant antifungal properties. Lima-Neto et al. (2012) explored the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols through copper-catalyzed azide-alkyne cycloaddition, also known as click chemistry. The in vitro antifungal activity of these compounds was tested against various Candida species, revealing promising antifungal profiles for halogen-substituted triazole derivatives. This suggests potential pharmaceutical applications in developing antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition
Another significant application of 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole derivatives is in the field of corrosion inhibition. Bentiss et al. (2007) investigated the use of 4H-triazole derivatives as inhibitors for the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their study found that certain triazole derivatives, particularly 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, exhibited excellent inhibition efficiency, highlighting their potential use in corrosion protection technologies (Bentiss et al., 2007).
Luminescent Materials
In the field of materials science, 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole derivatives have been explored for their potential in creating luminescent materials. Uppal et al. (2011) synthesized a series of rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, demonstrating their luminescent properties in aerated dichloromethane at room temperature. Such materials could have applications in the development of new luminescent probes and sensors (Uppal et al., 2011).
Antimicrobial Properties
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown potential antimicrobial activities against a variety of bacterial and fungal strains. Kaushik et al. (2016) synthesized these triazoles via Cu(I) catalyzed click reactions and found that some of the compounds exhibited antibacterial, antitubercular, and antifungal activities comparable or even superior to reference drugs. This suggests their potential use in developing new antimicrobial agents (Kaushik et al., 2016).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-propan-2-yltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)10-4-6(3-7)8-9-10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSJGIKDRFJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



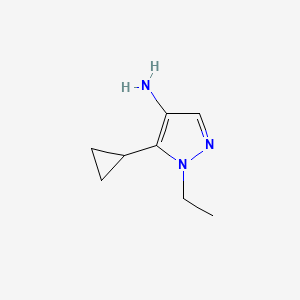
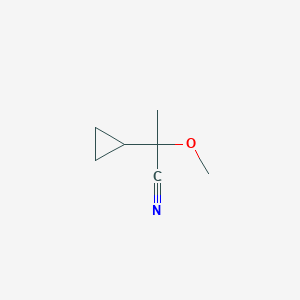
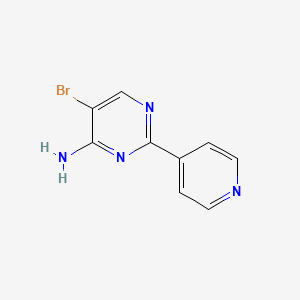
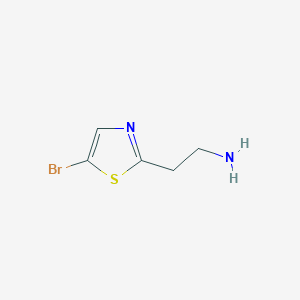
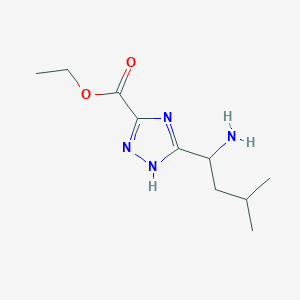
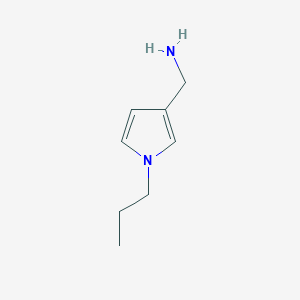
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
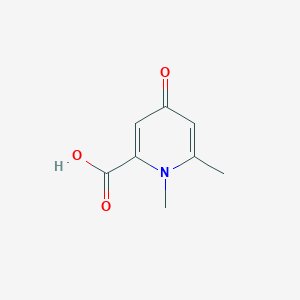
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
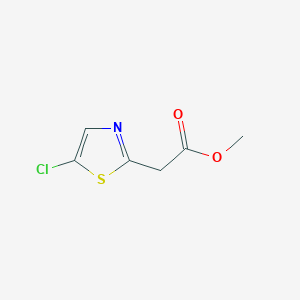
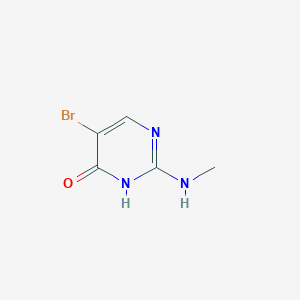
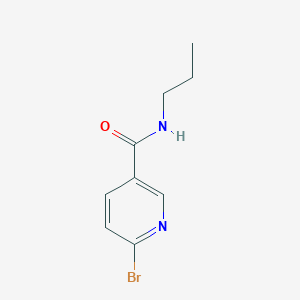
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)